4-Hydroxy-N-demethyltoremifene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO2/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19/h2-14,27-28H,15-18H2,1H3/b25-24- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAXQZQJKSMYBD-IZHYLOQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125618-41-9 |

Source

|

| Record name | 4-Hydroxy-N-demethyltoremifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125618419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY-N-DEMETHYLTOREMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79O2QU8O2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-N-demethyltoremifene: Structure, Properties, and Scientific Context

This guide provides a comprehensive technical overview of 4-Hydroxy-N-demethyltoremifene, a key metabolite of the selective estrogen receptor modulator (SERM), toremifene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its chemical identity, pharmacological significance, and the analytical methodologies pertinent to its study. Given the specialized nature of this metabolite, this guide also draws upon established data for its close structural analogs, namely endoxifen (4-hydroxy-N-desmethyltamoxifen) and 4-hydroxytoremifene, to provide a more complete operational context.

Introduction: The Significance of Toremifene Metabolism

Toremifene, a chlorinated triphenylethylene derivative, is utilized in the treatment of hormone receptor-positive breast cancer. Its therapeutic action is primarily mediated through its competitive antagonism of the estrogen receptor (ER). However, the parent drug undergoes extensive hepatic metabolism, primarily orchestrated by cytochrome P450 enzymes, notably CYP3A4, leading to the formation of several active metabolites.[1] These metabolites, including N-demethyltoremifene, 4-hydroxytoremifene, and this compound, are not mere byproducts but active pharmacological agents that contribute significantly to the overall clinical efficacy and hormonal effects of toremifene treatment.[2] Understanding the individual characteristics of these metabolites is therefore paramount for a complete comprehension of toremifene's mechanism of action and for the optimization of endocrine therapies.

Chemical Identity and Structure

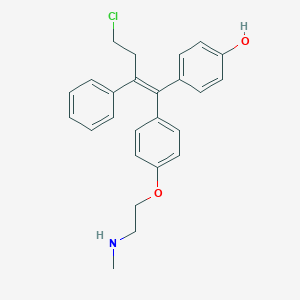

This compound is a hydroxylated and N-demethylated derivative of toremifene. Its chemical structure is characterized by a triphenylethylene core, with a phenol group and an N-methylaminoethoxy side chain.

Chemical Structure

The structure of this compound is presented below:

Caption: 2D representation of this compound.

Stereoisomerism

Similar to other triphenylethylene compounds like tamoxifen and toremifene, this compound possesses a central double bond that gives rise to geometric isomers (Z and E). The biological activity of these isomers can differ significantly. For the analogous and well-studied tamoxifen metabolite, endoxifen, the Z-isomer is the more potent antiestrogen. It is critical to consider the isomeric composition of any sample of this compound, as interconversion between isomers can occur in solution, potentially impacting experimental results.[3]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, computed properties and data from its close structural analogs provide valuable estimations.

| Property | Value/Information | Source |

| IUPAC Name | 4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | PubChem[4] |

| Molecular Formula | C₂₅H₂₆ClNO₂ | PubChem[4] |

| Molecular Weight | 407.9 g/mol | PubChem[4] |

| CAS Number | 125618-41-9 | PubChem[4] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds[] |

| Melting Point | Not available. For comparison, the melting point of (Z)-4-hydroxytoremifene is 163-165 °C. | BOC Sciences[] |

| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. | Inferred from related compounds |

| Stability | As a triphenylethylene derivative with Z and E isomers, it is likely susceptible to isomerization in solution, especially when exposed to light or acid/base conditions. Stock solutions should be stored protected from light at low temperatures. The 4-hydroxy metabolites of toremifene can also be oxidized to reactive quinone methides. | Inferred from related compounds[3][6] |

Pharmacological Profile

This compound is a pharmacologically active metabolite that exhibits significant antiestrogenic properties. Its activity is comparable to that of other key active metabolites of toremifene and tamoxifen.

Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to the estrogen receptor (ERα and ERβ). This binding event competitively inhibits the binding of estradiol to the receptor, thereby blocking the transcriptional activation of estrogen-responsive genes that are critical for the proliferation of hormone-dependent breast cancer cells.[2] The pharmacological effects of toremifene are, in part, attributable to metabolites like this compound.[2]

Comparative Potency

Studies on the metabolites of toremifene and the analogous tamoxifen have consistently demonstrated that 4-hydroxylation significantly enhances the binding affinity for the estrogen receptor. For instance, 4-hydroxytoremifene binds to the ER with a much higher affinity than toremifene itself.[2] Similarly, the tamoxifen metabolite endoxifen (4-hydroxy-N-desmethyltamoxifen) is considered a principal active metabolite due to its high ER affinity and significant circulating concentrations.[7][8] It is highly probable that this compound shares this characteristic of high antiestrogenic potency, contributing to the overall therapeutic effect of toremifene. In vitro studies have shown that 4-hydroxy-N-desmethyltoremifene is a potent antiestrogen.[1]

Metabolic Pathways and Toxicological Considerations

Formation of this compound

Toremifene is extensively metabolized in the liver. The formation of this compound involves two key biotransformation steps: N-demethylation and 4-hydroxylation. The sequence of these reactions can vary, as illustrated in the metabolic pathway diagram below.

Caption: Simplified metabolic pathway of toremifene.

Toxicological Profile and Reactive Metabolites

A potential toxicological concern with 4-hydroxylated triphenylethylene compounds is their further oxidation to electrophilic quinone methides.[6] These reactive intermediates have the potential to form adducts with cellular macromolecules, including DNA, which could contribute to genotoxicity. Research on 4-hydroxytoremifene has shown that it can be oxidized to a corresponding quinone methide.[6][9] Given its structural similarity, it is plausible that this compound could also undergo such bioactivation. However, specific studies on the formation and reactivity of the quinone methide derived from this compound are not widely available.

Synthesis and Analytical Methodologies

The lack of a commercial standard for this compound often necessitates its chemical synthesis for research purposes. Furthermore, reliable analytical methods are crucial for its detection and quantification in biological matrices.

Synthetic Approaches

-

Protection of the phenolic hydroxyl group of a suitable starting material, such as 4,4'-dihydroxybenzophenone.

-

Introduction of the N-methylaminoethoxy side chain.

-

A McMurry reaction to form the triphenylethylene core.

-

Demethylation of the tertiary amine to a secondary amine.

-

Deprotection of the phenolic hydroxyl group.

-

Purification and separation of the Z and E isomers , typically achieved by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

The following diagram outlines a conceptual workflow for the synthesis and purification of this compound, based on methodologies for analogous compounds.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Analytical Protocols

The analysis of this compound in biological samples such as plasma, serum, or tissue homogenates typically requires highly sensitive and specific analytical techniques due to its low concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

5.2.1. Sample Preparation

A crucial first step in the analysis is the efficient extraction of the analyte from the biological matrix. Common techniques include:

-

Protein Precipitation: A simple and rapid method where a solvent such as acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation.[11]

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.

5.2.2. Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate this compound from other metabolites and endogenous matrix components.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12]

5.2.3. Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Selected reaction monitoring (SRM) is employed, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored for quantification. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

5.2.4. A Note on Isomer Separation

Standard analytical methods may not separate the Z and E isomers of this compound. If the separate quantification of each isomer is required, specialized chromatographic conditions, including potentially different column chemistries or mobile phase compositions, may be necessary.

Conclusion and Future Directions

This compound is a pharmacologically important metabolite of toremifene, contributing to its antiestrogenic activity. While its significance is underscored by parallels with the well-characterized tamoxifen metabolite, endoxifen, there remains a notable scarcity of detailed experimental data specifically for this compound. Future research should focus on the definitive characterization of its physicochemical properties, the development of validated synthetic and analytical protocols, and a thorough investigation of its toxicological profile, particularly the potential for quinone methide formation. Such studies will provide a more complete understanding of the pharmacology of toremifene and may inform the development of more effective and safer endocrine therapies for breast cancer.

References

- Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12.

-

Wikipedia. (2023). Toremifene. In Wikipedia. Retrieved from [Link]

- Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038.

- Dahmane, E., et al. (2000). 4-Hydroxylated metabolites of the antiestrogens tamoxifen and toremifene are metabolized to unusually stable quinone methides. Chemical Research in Toxicology, 13(1), 45-52.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ruenitz, P. C., et al. (1998). Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones. Chemical Research in Toxicology, 11(7), 817-823.

- Antunes, M. V., et al. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Talanta, 132, 775-784.

- Madlensky, L., et al. (2011). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide.

- Google Patents. (n.d.). EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen.

- Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.

-

SciSpace. (n.d.). Pharmacological Characterization of 4-hydroxy- N -desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. Retrieved from [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. This compound | C25H26ClNO2 | CID 3036500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 6. 4-Hydroxylated metabolites of the antiestrogens tamoxifen and toremifene are metabolized to unusually stable quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. scispace.com [scispace.com]

- 9. Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research-Scale Synthesis of 4-Hydroxy-N-demethyltoremifene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-N-demethyltoremifene, a significant metabolite of the selective estrogen receptor modulator (SERM), Toremifene. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the strategic considerations for its chemical synthesis, a detailed step-by-step protocol for laboratory-scale production, and robust methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic pathway. All quantitative data is summarized in tables, and key workflows are illustrated with diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a key active metabolite of Toremifene, a chlorinated analogue of Tamoxifen used in the treatment of metastatic breast cancer.[1][2] In vivo, Toremifene is metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, through N-demethylation and hydroxylation to form several metabolites, including 4-hydroxytoremifene and N-desmethyltoremifene.[3][4][5] The subsequent N-demethylation of 4-hydroxytoremifene or hydroxylation of N-desmethyltoremifene yields the target compound, this compound.[5][6]

This metabolite is of significant research interest because, like the analogous Tamoxifen metabolite endoxifen, it exhibits high binding affinity for the estrogen receptor (ER) and potent antiestrogenic activity, potentially contributing significantly to the overall therapeutic effect of the parent drug.[5][7] Access to pure, well-characterized this compound is therefore crucial for pharmacological studies, in-vitro assays, and the development of next-generation SERMs.

The synthetic strategy presented herein focuses on a biomimetic, two-step approach starting from the commercially available metabolite, 4-hydroxytoremifene. This pathway is chosen for its efficiency and high-yield potential. The core transformations involve:

-

N-Oxidation: Conversion of the tertiary amine in 4-hydroxytoremifene to an N-oxide intermediate.

-

Iron-Catalyzed N-Demethylation: A modified Polonovski-type reaction to remove one methyl group from the N-oxide, yielding the desired secondary amine.[8]

This approach avoids the harsh reagents and potential side reactions associated with classical N-demethylation methods like the von Braun reaction using cyanogen bromide.[9][10]

Metabolic Context of this compound

To understand the significance of the target molecule, it is essential to visualize its formation within the broader metabolic cascade of Toremifene. The major metabolic pathways are mediated by CYP3A4 enzymes in the human liver.[1][4]

Caption: Metabolic conversion of Toremifene to its primary active metabolites.

Synthetic Workflow and Detailed Protocol

The following section details the complete workflow, from starting material to the final, purified product. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and verifying product identity.

Overall Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Reagents and Materials

| Reagent / Material | Formula | M.W. ( g/mol ) | Supplier | Purity |

| 4-Hydroxytoremifene | C₂₆H₂₈ClNO₂ | 421.97 | Commercially Available | >98% |

| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Sigma-Aldrich | ~77% (w/w) |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Acros Organics | >99.8% |

| Iron(II) sulfate heptahydrate | FeSO₄·7H₂O | 278.01 | Fisher Scientific | ACS Grade |

| Methanol (MeOH) | CH₃OH | 32.04 | VWR Chemicals | ACS Grade |

| Deionized Water | H₂O | 18.02 | In-house | >18 MΩ·cm |

| Silica Gel | SiO₂ | 60.08 | SiliCycle | 230-400 mesh |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxytoremifene N-oxide

Causality: The tertiary amine is nucleophilic and readily reacts with an electrophilic oxygen source like m-CPBA to form the N-oxide. Dichloromethane is an excellent solvent as it is relatively non-polar and unreactive under these conditions. The reaction is run at 0°C to control the exothermic nature of the oxidation and minimize potential side reactions.

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxytoremifene (1.0 g, 2.37 mmol).

-

Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 0.64 g, ~2.84 mmol, 1.2 equivalents) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding 20 mL of a 10% aqueous sodium bisulfite solution to neutralize excess m-CPBA. Stir for 20 minutes. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Hydroxytoremifene N-oxide as a white foam. This intermediate is typically used in the next step without further purification.

Step 2: Iron-Catalyzed N-Demethylation

Causality: This step is a modified Polonovski reaction. The N-oxide intermediate is activated by the Fe(II) catalyst. This activation facilitates an elimination reaction that cleaves a C-N bond, forming an iminium ion intermediate and releasing formaldehyde.[8][11] The iminium ion is then hydrolyzed by water present in the solvent system to yield the secondary amine, this compound.

-

Preparation: Dissolve the crude N-oxide from the previous step in a mixture of 50 mL Methanol and 10 mL deionized water in a 250 mL round-bottom flask.

-

Catalyst Addition: Add Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 1.32 g, 4.74 mmol, 2.0 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the conversion of the N-oxide to the demethylated product by TLC (10% MeOH in DCM).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol. Add 50 mL of ethyl acetate and 50 mL of water. Adjust the pH of the aqueous layer to ~9-10 with 2M ammonium hydroxide to ensure the product is in its free base form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization

Causality: Silica gel column chromatography is a standard and effective method for purifying organic compounds. The choice of a gradient elution system (DCM to MeOH/DCM) allows for the separation of the slightly more polar product from non-polar impurities and any remaining starting material.

-

Purification: The crude residue is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 2% to 10% Methanol in Dichloromethane.

-

Procedure: Load the crude product onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

-

Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white or off-white solid. The expected overall yield is typically in the range of 60-75%.

-

Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to aromatic protons, the ethyl bridge, the remaining N-methyl group, and the exchangeable phenolic -OH and secondary amine -NH protons. |

| Mass Spectrometry (ESI+) | Calculated for C₂₅H₂₆ClNO₂: [M+H]⁺ = 408.17. Found: m/z = 408.2. |

| HPLC Purity | >98% (as determined by peak area at a suitable wavelength, e.g., 240 nm). |

Conclusion

This guide presents a reliable and reproducible two-step synthesis for this compound suitable for research-scale production. The methodology leverages a mild and efficient iron-catalyzed N-demethylation of an N-oxide intermediate, providing a significant advantage over harsher, traditional methods. The detailed protocol, including explanations for the chemical logic and robust purification and characterization steps, serves as a complete resource for researchers requiring this critical metabolite for pharmacological and drug discovery applications.

References

-

Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036–3038. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Available from: [Link]

-

Johnson, M. D., Zuo, H., Lee, K. H., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151–159. [Link]

-

Kok, G. B., & Scammells, P. J. (2011). Efficient iron-catalyzed N-demethylation of tertiary amine-N-oxides under oxidative conditions. Australian Journal of Chemistry, 64(12), 1515-1521. [Link]

-

Lien, E. A., Solheim, E., Kvinnsland, S., & Ueland, P. M. (1989). Identification of 4-hydroxy-N-desmethyltamoxifen as a metabolite of tamoxifen in human bile. Cancer Research, 49(13), 3543–3547. Available from: [Link]

-

McCague, R. (2006). N-Dealkylation of Amines. Chemical Society Reviews, 35(9), 845-860. Available from: [Link]

-

Sridar, C., Goosen, T. C., et al. (2010). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Cancer Chemotherapy and Pharmacology, 65(5), 951-958. [Link]

-

Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 885-895. Available from: [Link]

-

Wikipedia contributors. (2023, December 2). Toremifene. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

Wiśniewski, J., & Sipilä, H. (2011). Relationship of CYP2D6 status and toremifene metabolism. Journal of Clinical Oncology, 29(15_suppl), e11015-e11015. [Link]

Sources

- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TOREMIFENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Toremifene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Demethylation - Wikipedia [en.wikipedia.org]

- 11. New Methodology for the N-Demethylation of Opiate Alkaloids [organic-chemistry.org]

An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of 4-Hydroxy-N-demethyltoremifene

Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the therapeutic landscape for hormone-receptor-positive breast cancer.[1][2] Toremifene, a chlorinated triphenylethylene derivative, is a prominent member of this class, exerting its effects by competitively binding to the estrogen receptor (ER), leading to tissue-specific agonist or antagonist activity.[2] Like other SERMs, toremifene undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, resulting in a variety of metabolites.[3][4] Among these, hydroxylated and demethylated species are of particular interest due to their potential for enhanced biological activity.

This technical guide focuses on a key active metabolite, 4-Hydroxy-N-demethyltoremifene. We will delve into the critical aspects of its interaction with the estrogen receptor, providing a comprehensive overview for researchers, scientists, and drug development professionals. This document will cover the theoretical underpinnings of its binding affinity, comparative analysis with related compounds, and detailed methodologies for its empirical determination.

The Significance of this compound

The clinical efficacy of SERMs like toremifene is not solely dependent on the parent drug but is significantly influenced by the activity of its metabolites.[3] Metabolic activation, particularly through hydroxylation, can dramatically increase the binding affinity of these compounds for the estrogen receptor.[3][5]

This compound is structurally analogous to endoxifen (4-hydroxy-N-desmethyltamoxifen), the primary active metabolite of tamoxifen.[6] Endoxifen is well-characterized as having a binding affinity for the estrogen receptor that is up to 100 times greater than tamoxifen itself, and is considered a key mediator of tamoxifen's therapeutic effect.[7]

Studies directly comparing toremifene and tamoxifen metabolites have demonstrated that their 4-hydroxy (4-OH) and 4-hydroxy-N-desmethyl (4-OH-NDM) analogues exhibit similar binding affinities to the estrogen receptor.[3] Specifically, these hydroxylated metabolites bind to ER subtypes with a 5 to 50-fold greater affinity than their parent compounds, toremifene and tamoxifen.[3] Furthermore, the 4-OH metabolites of toremifene are up to 377 times more potent in their antiestrogenic activity than toremifene itself.[3] This strongly indicates that this compound is a potent, high-affinity ligand for the estrogen receptor and likely plays a crucial role in the overall clinical activity of toremifene.

Estrogen Receptor Subtypes and Ligand Interaction

The biological effects of estrogens and SERMs are mediated by two primary estrogen receptor subtypes, ERα and ERβ.[8] These receptors are ligand-activated transcription factors that, upon binding to a ligand, undergo a conformational change, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9] The tissue-specific effects of SERMs arise from the differential expression of ERα and ERβ in various tissues, as well as the unique conformational changes induced by each ligand, which in turn leads to the recruitment of different co-activator or co-repressor proteins.

Quantitative Analysis of Binding Affinity

The interaction between this compound and the estrogen receptor is characterized by its binding affinity, a measure of the strength of the binding interaction. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value signifies a higher binding affinity.

| Parameter | Description | Significance |

| Kd (Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | A direct measure of binding affinity. Lower Kd indicates stronger binding. |

| Ki (Inhibition Constant) | The dissociation constant of the inhibitor (in this case, the test compound) in a competitive binding assay. | Represents the affinity of the competitor for the receptor. |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a competitor that displaces 50% of the radioligand from the receptor. | An indirect measure of affinity that is dependent on assay conditions. |

| EC50 (Half-maximal Effective Concentration) | The concentration of a ligand that induces a response halfway between the baseline and maximum. | Measures the potency of a compound in a functional assay (e.g., reporter gene assay). |

While specific Kd or IC50 values for this compound are not widely published, comparative studies indicate its affinity is significantly higher than that of toremifene and is comparable to other potent hydroxylated SERM metabolites.[3]

Methodologies for Determining Estrogen Receptor Binding Affinity

A multi-faceted approach is essential for the comprehensive characterization of the binding of this compound to the estrogen receptor. This typically involves a combination of direct binding assays and functional cell-based assays.

Competitive Radioligand Binding Assay

This is a classic and robust method to determine the relative binding affinity of a test compound.[3][10] The principle lies in the competition between the unlabeled test compound (this compound) and a radiolabeled ligand (typically [3H]-estradiol) for binding to the estrogen receptor.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol

1. Preparation of Estrogen Receptor Source:

- Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol). The homogenate is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[3]

- Recombinant Human ER: Purified recombinant human ERα or ERβ ligand-binding domain (LBD) can be used for more specific and controlled experiments.

2. Assay Setup:

- A constant concentration of the estrogen receptor preparation and radiolabeled estradiol (e.g., 1 nM [3H]-estradiol) are added to a series of assay tubes.

- Increasing concentrations of this compound (typically from 10^-12 M to 10^-5 M) are added to the tubes.

- Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol) are included.

3. Incubation:

- The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

4. Separation of Bound and Free Radioligand:

- The receptor-bound radioligand is separated from the free radioligand. Common methods include:

- Hydroxylapatite (HAP) assay: HAP binds the receptor-ligand complex, which is then pelleted by centrifugation.

- Dextran-coated charcoal (DCC) method: DCC adsorbs the free radioligand, and the supernatant containing the receptor-bound ligand is collected after centrifugation.[10]

5. Quantification and Data Analysis:

- The radioactivity in the bound fraction is measured using a liquid scintillation counter.

- A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

- The IC50 value is determined from this curve using non-linear regression analysis.

- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Estrogen Receptor Reporter Gene Assay

This functional assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[7][9] It provides insights into the agonist versus antagonist properties of this compound.

Experimental Workflow

Caption: Workflow for a cell-based ER reporter gene assay.

Detailed Protocol

1. Cell Line and Reporter Construct:

- A suitable human cell line endogenously expressing ERα and/or ERβ (e.g., MCF-7 or T47D breast cancer cells) is used.[9]

- These cells are stably transfected with a reporter plasmid containing multiple copies of an estrogen response element (ERE) upstream of a promoter driving the expression of a reporter gene, most commonly luciferase.[9]

2. Cell Culture and Treatment:

- Cells are plated in multi-well plates and grown in a phenol red-free medium with charcoal-stripped serum to remove any endogenous estrogens.

- To assess antagonist activity, cells are treated with a fixed concentration of 17β-estradiol (to stimulate reporter activity) along with increasing concentrations of this compound.

- To assess agonist activity, cells are treated with increasing concentrations of this compound alone.

3. Incubation:

- Cells are incubated for 18-24 hours to allow for receptor binding, gene transcription, and reporter protein expression.

4. Cell Lysis and Luminescence Measurement:

- The growth medium is removed, and cells are lysed to release the luciferase enzyme.

- A luciferin-containing substrate buffer is added, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of reporter gene expression.

5. Data Analysis:

- For antagonism, the IC50 value is determined by plotting the percentage inhibition of estradiol-induced luminescence against the log concentration of the test compound.

- For agonism, the EC50 value is determined by plotting the luminescence signal against the log concentration of the test compound.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique for studying real-time biomolecular interactions.[4][11] It can provide detailed kinetic information about the binding of this compound to the estrogen receptor, including the association rate (ka) and dissociation rate (kd), from which the dissociation constant (Kd) can be calculated.

Experimental Workflow

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol

1. Immobilization of the Estrogen Receptor:

- Purified recombinant ERα or ERβ is covalently immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).

2. Binding Analysis:

- A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

- Association Phase: A solution containing this compound at a specific concentration is injected and flows over the chip surface. Binding to the immobilized ER causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in response units, RU).

- Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the compound from the receptor is monitored as a decrease in the SPR signal over time.

3. Regeneration:

- A regeneration solution (e.g., a pulse of low pH buffer) is injected to remove any remaining bound analyte from the receptor, preparing the surface for the next injection cycle.

4. Data Analysis:

- The resulting sensorgram (a plot of RU versus time) is analyzed using specialized software. By fitting the association and dissociation curves from a series of analyte concentrations to kinetic models, the association rate constant (ka) and dissociation rate constant (kd) are determined.

- The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Conclusion

This compound, a key metabolite of toremifene, is a potent, high-affinity ligand for the estrogen receptor. Its enhanced binding affinity and antiestrogenic potency compared to the parent compound underscore the critical role of metabolic activation in the therapeutic efficacy of SERMs.[3] A thorough characterization of its binding properties is essential for a complete understanding of toremifene's mechanism of action and for the development of next-generation SERMs. The methodologies outlined in this guide—competitive radioligand binding assays, cell-based reporter gene assays, and surface plasmon resonance—provide a robust framework for researchers to quantitatively assess the interaction of this and other novel compounds with the estrogen receptor, thereby advancing the field of endocrine cancer therapy.

References

-

Dickschen, K., et al. (2011). Importance of CYP2D6 metabolism in the in vitro antiestrogenic activity of toremifene and tamoxifen. Journal of Clinical Oncology, 29(15_suppl), e11015-e11015. [Link]

-

Wikipedia. (n.d.). Toremifene. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2365, 3-20. [Link]

-

Maximov, P. Y., et al. (2013). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Current clinical pharmacology, 8(2), 135–155. [Link]

-

Rochefort, H., et al. (1986). Competitive binding assay for estrogen receptor in monolayer culture: measure of receptor activation potency. The Journal of steroid biochemistry, 25(5A), 677–682. [Link]

-

Goldstein, S. R., et al. (2000). A pharmacological review of selective oestrogen receptor modulators. Human reproduction update, 6(3), 212–224. [Link]

-

Borgna, J. L., & Coezy, E. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & drug disposition, 2(4), 381–390. [Link]

-

Patching, S. G. (2017). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et biophysica acta. Biomembranes, 1859(5), 935–955. [Link]

-

Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

-

Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast cancer research and treatment, 85(2), 151–159. [Link]

-

O'Donnell, B. M., et al. (2009). The Molecular Pharmacology of Estrogen Receptor Modulators: Implications for the Treatment of Breast Cancer. Clinical Cancer Research, 15(17), 5335-5344. [Link]

-

Watanabe, M., et al. (2015). Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes. Drug metabolism and disposition: the biological fate of chemicals, 43(10), 1469–1477. [Link]

-

Lim, Y. C., et al. (2014). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Biology & Therapy, 15(5), 586-594. [Link]

-

Rogers, J. M., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 57(1), 61-70. [Link]

Sources

- 1. In vitro and in vivo binding of toremifene and its metabolites in rat uterus PMID: 2142232 | MCE [medchemexpress.cn]

- 2. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 10. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introduction to toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trail of Transformation: A Technical Guide to the Discovery and Identification of 4-Hydroxy-N-demethyltoremifene

Abstract

This technical guide provides a comprehensive overview of the scientific journey behind the discovery and definitive identification of 4-Hydroxy-N-demethyltoremifene, a significant metabolite of the selective estrogen receptor modulator (SERM), toremifene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic application of analytical technologies and methodologies that form the cornerstone of modern drug metabolism studies. We will explore the rationale behind experimental design, from initial in vitro incubations to the rigorous structural elucidation that confirms a metabolite's identity, thereby ensuring scientific integrity and supporting regulatory requirements.

Introduction: The Imperative of Metabolite Profiling in Drug Development

Toremifene, a chlorinated triphenylethylene derivative, has long been a therapeutic option in the management of estrogen receptor-positive breast cancer.[1] Like many xenobiotics, its journey through the body is not a solitary one. The parent drug undergoes extensive metabolic transformation, primarily in the liver, giving rise to a constellation of metabolites.[1] Understanding this metabolic fate is not merely an academic exercise; it is a critical component of drug development mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2] The pharmacological and toxicological profile of a drug is the sum of the parent compound and its metabolites. Some metabolites may be inert, while others can exhibit enhanced potency, altered pharmacological action, or even unexpected toxicity.

The identification of this compound is a case in point. This metabolite is the product of two key metabolic transformations: N-demethylation and aromatic hydroxylation.[3] Its structural similarity to other active metabolites of SERMs, such as endoxifen (4-hydroxy-N-desmethyltamoxifen), suggests a potentially significant contribution to the overall clinical effect of toremifene.[4] This guide will dissect the multi-step process of its discovery and identification, providing a logical and scientifically robust narrative.

The Metabolic Pathway: A Predicted Journey

The biotransformation of toremifene is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes residing in the liver.[1] The formation of this compound is a sequential process involving two major pathways:

-

N-demethylation: This reaction is predominantly catalyzed by the CYP3A4 isozyme, leading to the formation of N-desmethyltoremifene.[5]

-

4-Hydroxylation: This aromatic hydroxylation is a critical activating step, as the resulting hydroxylated metabolites often exhibit higher binding affinity for the estrogen receptor.

The interplay of these pathways leads to the formation of this compound.

Caption: Postulated metabolic pathways leading to this compound.

Experimental Workflow for Discovery and Identification

The identification of a novel metabolite is a systematic process that moves from initial detection to unequivocal structural confirmation. The following workflow represents a logical and field-proven approach.

Caption: A typical workflow for the discovery and identification of a drug metabolite.

In Vitro Metabolism: The First Glimpse

The initial exploration of a drug's metabolic fate is often conducted using in vitro systems that mimic the metabolic machinery of the liver. Human liver microsomes (HLMs) are a subcellular fraction rich in CYP enzymes and are a standard tool for such investigations.[6][7]

Protocol: Toremifene Incubation with Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), toremifene (final concentration 10 µM, dissolved in a minimal amount of organic solvent like methanol), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Screening: The Hunt for Molecular Clues

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity and specificity.[3] For identifying metabolites of toremifene, a targeted approach using precursor ion scanning is particularly effective. Toremifene and its N-demethylated metabolites share a common dimethylaminoethyl or methylaminoethyl side chain, which upon collision-induced dissociation (CID) in the mass spectrometer, yields characteristic fragment ions.

Precursor Ion Scan for Toremifene Metabolites

-

Precursor of m/z 72.2: This scan targets metabolites containing the intact N,N-dimethylaminoethyl side chain.

-

Precursor of m/z 58.2: This scan is specific for metabolites that have undergone N-demethylation and thus possess a methylaminoethyl side chain.[9]

By monitoring for these specific precursor ions, one can selectively detect potential metabolites in a complex biological matrix. A putative metabolite is initially identified by a mass shift from the parent drug corresponding to a specific metabolic transformation. For this compound, the expected mass shift from toremifene (m/z 406.2) would be +14 Da (hydroxylation, +16 Da; N-demethylation, -14 Da; net +2 Da). However, the more direct precursor would be N-desmethyltoremifene, and the shift would be +16 Da.

| Compound | Molecular Formula | [M+H]+ (m/z) |

| Toremifene | C26H28ClNO | 406.19 |

| N-desmethyltoremifene | C25H26ClNO | 392.17 |

| 4-hydroxytoremifene | C26H28ClNO2 | 422.18 |

| This compound | C25H26ClNO2 | 408.17 |

Table 1: Mass Spectrometric Data for Toremifene and Key Metabolites

Structural Confirmation: The Gold Standard

While LC-MS/MS provides strong evidence for the presence of a metabolite, definitive identification requires comparison with an authentic reference standard. This necessitates the chemical synthesis of the putative metabolite.

Conceptual Synthesis of this compound

The synthesis of this compound can be conceptually approached based on established synthetic routes for toremifene and its analogues.[10] A plausible route would involve the protection of the phenolic hydroxyl group of a suitable precursor, followed by N-demethylation of the side chain, and finally deprotection to yield the target compound. The separation of the desired Z-isomer from the E-isomer is a critical step and is often achieved by preparative high-performance liquid chromatography (HPLC).

Once the reference standard is synthesized and purified, its identity is confirmed, and it is then used for the final stages of metabolite identification.

3.3.1. Co-elution and MS/MS Fragmentation Matching

The synthesized reference standard is analyzed by the same LC-MS/MS method as the biological sample. Definitive identification is achieved when:

-

The retention time of the putative metabolite in the biological sample is identical to that of the synthetic standard.

-

The MS/MS fragmentation pattern of the putative metabolite is identical to that of the synthetic standard.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For a completely unambiguous structural elucidation, particularly for novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool.[11] While requiring a larger amount of isolated material compared to MS, NMR provides detailed information about the connectivity of atoms within a molecule.[12] For this compound, 1H and 13C NMR would confirm the presence and position of the hydroxyl group on the phenyl ring and the demethylation of the side chain. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be employed to establish the complete structural framework.

Significance of Identification: Pharmacological Implications

The identification of this compound is not merely an analytical achievement; it has significant pharmacological implications. The 4-hydroxy metabolites of triphenylethylene antiestrogens are known to have a much higher binding affinity for the estrogen receptor than their parent compounds.[1] Furthermore, this compound has been shown to be a potent antiestrogenic compound in vitro.[1] This suggests that this metabolite likely contributes significantly to the overall therapeutic effect of toremifene.

Moreover, understanding the complete metabolic profile of a drug is essential for predicting potential drug-drug interactions and for explaining inter-individual variability in drug response, which can be influenced by genetic polymorphisms in metabolizing enzymes like CYP2D6.[4]

Conclusion

The discovery and identification of this compound as a metabolite of toremifene exemplifies the rigorous and multi-disciplinary approach required in modern drug metabolism studies. From the initial in vitro incubations that provide the first clues of its existence, through the powerful and targeted screening capabilities of LC-MS/MS, to the definitive structural confirmation by synthesis and NMR spectroscopy, each step is a critical link in a chain of scientific evidence. This in-depth understanding of a drug's metabolic fate is paramount for ensuring its safety and efficacy, and it underscores the integral role of analytical science in the advancement of pharmacotherapy.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3036500, this compound. Retrieved January 15, 2026 from [Link].

- Lien, E. A., Solheim, E., Kvinnsland, S., & Ueland, P. M. (1988). Identification of 4-hydroxy-N-desmethyltamoxifen as a metabolite of tamoxifen in human bile. Cancer research, 48(8), 2304–2308.

-

Axios Research. N-Desmethyl 4-Hydroxy Toremifene. Retrieved January 15, 2026 from [Link].

- Wang, J., Wang, B., Liu, X., Feng, C., Xu, Y., & Zhang, X. (2011). Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes. Analyst, 136(5), 981–989.

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved January 15, 2026 from [Link].

-

National Center for Biotechnology Information. (1998). Toremifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. Retrieved January 15, 2026 from [Link].

- Lien, E. A., Solheim, E., & Ueland, P. M. (1989). Distribution of 4-hydroxy-N-desmethyltamoxifen and other tamoxifen metabolites in human biological fluids during tamoxifen treatment. Cancer research, 49(8), 2175–2183.

-

RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Retrieved January 15, 2026 from [Link].

- Oscarson, M., Hidestrand, M., & Ingelman-Sundberg, M. (2010). Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1066-1074.

- Johnson, M. D., Zuo, H., Lee, K. H., Trebley, J. P., Rae, J. M., Weatherman, R. V., ... & Skaar, T. C. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.

-

ResearchGate. (n.d.). A Mass Spectrometric Approach for the Study of the Metabolism of Clomiphene, Tamoxifen and Toremifene by Liquid Chromatography Time-of-Flight Spectroscopy. Retrieved January 15, 2026 from [Link].

-

ResearchGate. (n.d.). Process development for the total synthesis of the novel drug metabolite Carboxy toremifene as a standard reference material along with characterization and purity assessment for the Antidoping quality Control Purposes. Retrieved January 15, 2026 from [Link].

- Ahmed, S., But, D., & Tolan, D. R. (2019). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis. Journal of pharmaceutical and biomedical analysis, 174, 468–477.

- Kawashiro, T., Yamashita, K., Ishiguro, M., & Kumagai, Y. (2015). Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes. Drug metabolism and pharmacokinetics, 30(5), 374–381.

- Google Patents. (2014). CN104230723A - Synthesis method of toremifene.

-

Wikipedia. (2023). Toremifene. Retrieved January 15, 2026 from [Link].

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 15, 2026 from [Link].

- Obach, R. S. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in molecular biology (pp. 343-355). Humana Press.

-

U.S. National Library of Medicine. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved January 15, 2026 from [Link].

-

SEKISUI XenoTech. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved January 15, 2026 from [Link].

-

ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Retrieved January 15, 2026 from [Link].

Sources

- 1. Toremifene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oyc.co.jp [oyc.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. CN104230723A - Synthesis method of toremifene - Google Patents [patents.google.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. researchgate.net [researchgate.net]

Biological Activity of 4-Hydroxy-N-demethyltoremifene in Breast Cancer Cell Lines

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the biological activity of 4-Hydroxy-N-demethyltoremifene, a key metabolite of the selective estrogen receptor modulator (SERM) toremifene, within the context of breast cancer research. Toremifene is utilized in the treatment of hormone receptor-positive breast cancer, and its efficacy is significantly influenced by the bioactivity of its metabolites.[1] This document synthesizes current understanding and provides detailed experimental frameworks for researchers, scientists, and drug development professionals. We will explore the anti-proliferative and pro-apoptotic effects of this compound, its impact on critical signaling pathways, and the robust methodologies required to validate these activities in vitro.

Introduction: The Metabolic Activation of Toremifene

Toremifene, a chlorinated analog of tamoxifen, functions primarily as an estrogen receptor (ER) antagonist in breast tissue, competing with estradiol for ER binding and thereby inhibiting estrogen-dependent tumor growth.[2] Like tamoxifen, toremifene is a pro-drug that undergoes extensive hepatic metabolism via the cytochrome P450 system into several active metabolites.[3][4] The primary metabolites include N-demethyltoremifene and 4-hydroxytoremifene.[5]

Further metabolic processes can lead to the formation of this compound.[6] Metabolites featuring a 4-hydroxyl group exhibit significantly higher binding affinity for the estrogen receptor—often 100-fold greater than the parent compound—and possess more potent anti-estrogenic activity.[3][7] The analogous tamoxifen metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen), is considered a principal driver of tamoxifen's therapeutic efficacy.[8][9][10] This strongly suggests that this compound is a critical contributor to the overall anti-tumor action of toremifene therapy. Understanding its specific biological activities is therefore paramount for optimizing endocrine therapies and overcoming resistance.

Anti-Proliferative Effects on Breast Cancer Cells

The hallmark of SERM activity in ER-positive breast cancer is the inhibition of cellular proliferation. This compound is expected to be a potent inhibitor of ER-positive breast cancer cell lines such as MCF-7 and T47D.

Mechanism of Action

The primary mechanism is competitive antagonism at the estrogen receptor. By binding to ERα, this compound prevents the conformational change required for the binding of co-activators. This blockade halts the transcription of estrogen-responsive genes that are essential for cell cycle progression and proliferation. At higher concentrations, toremifene and its derivatives have also been observed to inhibit ER-negative cell lines, suggesting potential off-target, ER-independent cytotoxic effects.[11]

Quantitative Analysis of Cell Viability

The anti-proliferative capacity of a compound is quantified by determining its IC50 (half-maximal inhibitory concentration). The MTT assay is a standard colorimetric method for assessing cell viability, relying on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Table 1: Hypothetical IC50 Values for this compound in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | This compound IC50 (nM) | Parent Compound (Toremifene) IC50 (nM) |

| MCF-7 | Positive (ER+) | 10 - 50 | 1000 - 5000 |

| T47D | Positive (ER+) | 15 - 60 | 1200 - 6000 |

| MDA-MB-231 | Negative (ER-) | > 10,000 | > 10,000 |

Note: These values are illustrative, based on the high potency of analogous 4-hydroxylated metabolites. Actual values must be determined experimentally.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines a robust method for determining the dose-dependent effect of this compound on the viability of breast cancer cells.[12][13][14]

Workflow Visualization: MTT Assay

Caption: Workflow for assessing cell viability via MTT assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest breast cancer cells (e.g., MCF-7) during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

-

Dilute the cells in complete culture medium to a density of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for blanks (medium only).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the wells is <0.1% to avoid solvent toxicity.

-

Prepare a vehicle control using medium with the same final concentration of DMSO.

-

Carefully remove the medium from the cells and replace it with 100 µL of the prepared treatment or control media.

-

Return the plate to the incubator for 72 hours.

-

-

MTT Reagent Incubation:

-

After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

-

Solubilization and Measurement:

-

After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Induction of Apoptosis

Beyond halting proliferation (cytostasis), effective cancer therapies often induce programmed cell death, or apoptosis (cytotoxicity). Toremifene has been shown to cause apoptosis in breast cancer cells, a mechanism likely shared and potentially enhanced by its 4-hydroxylated metabolites.[2][15] This process is critical for tumor regression. The administration of tamoxifen and its active metabolites has been shown to induce caspase-dependent apoptosis.[16]

Mechanism of Apoptosis Induction

In ER-positive cells, sustained ER antagonism by compounds like this compound can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of a cascade of cysteine-aspartic proteases (caspases). The loss of estrogen-mediated survival signals can lead to mitochondrial stress, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.

Detecting Apoptosis with Annexin V/PI Staining

A gold-standard method for detecting apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[19] PI is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[20]

Workflow Visualization: Annexin V/PI Apoptosis Assay

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol provides a method for quantifying apoptosis in breast cancer cells following treatment.[20][21]

-

Cell Culture and Treatment:

-

Seed 1 x 10⁶ cells in T25 flasks or 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., a concentration at or above the IC50) for 48 hours. Include an untreated control and a vehicle control. A positive control (e.g., staurosporine) is recommended.[18]

-

-

Cell Harvesting:

-

Collect the culture medium, which contains floating apoptotic cells, into a 15 mL conical tube.

-

Wash the adherent cells with PBS, then detach them using trypsin.

-

Combine the detached cells with the supernatant collected earlier.

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cell pellet twice with cold PBS, centrifuging between washes.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting a 10X stock (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂) with distilled water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

-

Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the treatment.

-

Impact on Key Signaling Pathways

The growth, survival, and proliferation of cancer cells are tightly controlled by intracellular signaling cascades. The PI3K/Akt and MAPK pathways are two of the most critical pathways often dysregulated in breast cancer.[22] While SERMs primarily target the ER, their downstream effects can modulate these pathways.

Signaling Pathway Visualization: PI3K/Akt Pathway

Caption: Simplified PI3K/Akt pathway and the inhibitory role of SERMs.

Western Blot Analysis of Pathway Modulation

Western blotting is a fundamental technique to assess changes in protein expression and activation status. Phospho-specific antibodies allow for the detection of activated (phosphorylated) forms of key signaling proteins like Akt and ERK. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[23][24]

Experimental Protocol: Western Blotting

-

Protein Extraction:

-

Treat cells as described for the apoptosis assay.

-

After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (pan)

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[22]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Perform densitometric analysis to quantify the band intensities. Normalize the intensity of phospho-proteins to their corresponding total proteins and then to the loading control.

-

Conclusion and Future Directions

This compound is a pharmacologically significant metabolite of toremifene, likely contributing substantially to its therapeutic effect in breast cancer. Its high affinity for the estrogen receptor translates into potent anti-proliferative and pro-apoptotic activities in ER-positive breast cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects and elucidating the underlying molecular mechanisms, particularly the modulation of key survival pathways like PI3K/Akt. Further research should focus on its activity in models of acquired endocrine resistance and its potential ER-independent effects at clinically relevant concentrations.

References

-

Di Salle, E., Zaccheo, T., & Ornati, G. (1992). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 139-143. [Link]

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Wiseman, L. R., & Goa, K. L. (1997). Toremifene. A review of its pharmacological properties and clinical efficacy in the management of advanced breast cancer. Drugs, 54(1), 141-160. [Link]

-

Bishop, J., Kvinnsland, S., & Gundersen, S. (1991). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 28(4), 269-272. [Link]

-

Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Wiebe, V. J., Koester, S. K., Lindberg, M. H., Emshoff, V. D., Baker, J. C., Wurz, G. T., & DeGregorio, M. W. (1992). Toremifene and its metabolites enhance doxorubicin accumulation in estrogen receptor negative multidrug resistant human breast cancer cells. Investigational New Drugs, 10(2), 63-71. [Link]

-

Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

-

Mandlekar, S., & Kong, A. N. (2000). Pharmacodynamics of tamoxifen and its 4-hydroxy and N-desmethyl metabolites: activation of caspases and induction of apoptosis in rat mammary tumors and in human breast cancer cell lines. Cancer Research, 60(23), 6601-6606. [Link]

-

Musto, P. V. (2014). Toremifene in the treatment of breast cancer. World Journal of Clinical Oncology, 5(3), 545-553. [Link]

-

Johnson, M. D., Zuo, H., Lee, K. H., Trebley, J. P., Rae, J. M., Weatherman, R. V., ... & Skaar, T. C. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151-159. [Link]

-

Raie, R. B., Bekele, T., Venkatraman, G., Liu, R. Z., Tang, X., Mi, S., ... & Brindley, D. N. (2016). MTT assay for cell viability. Bio-protocol, 6(9), e1801. [Link]

-